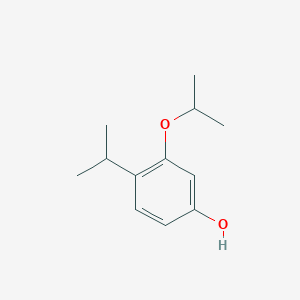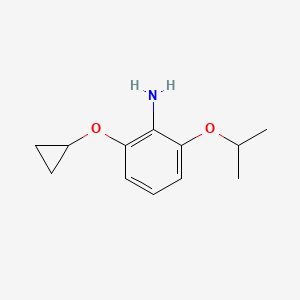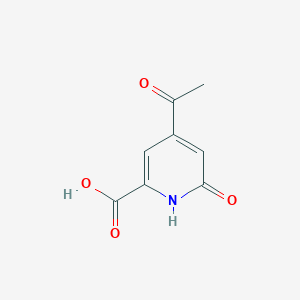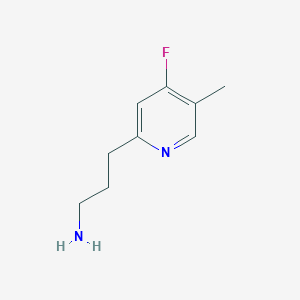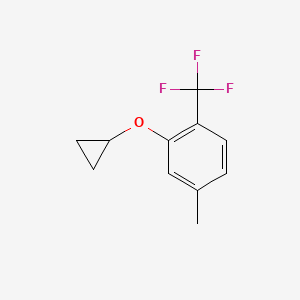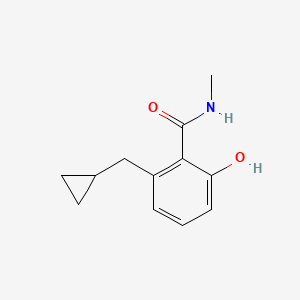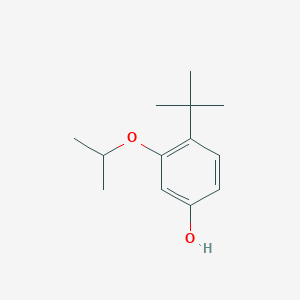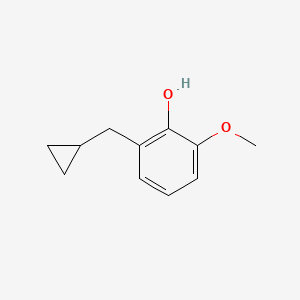
1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxy group at the 6th position, an iodine atom at the 4th position, and an ethanone group attached to the 2nd position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone can be achieved through several synthetic routesThe reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the 4th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the iodine atom may result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
Compared to similar compounds, 1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone is unique due to the presence of both hydroxy and iodine groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1393572-10-5 |
|---|---|
Formule moléculaire |
C7H6INO2 |
Poids moléculaire |
263.03 g/mol |
Nom IUPAC |
6-acetyl-4-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6INO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11) |
Clé InChI |
IXQDGRPSKIAWKD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=O)N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


